Cas no 54109-16-9 (2-(Trifluoromethyl)phenacyl bromide)

2-(トリフルオロメチル)フェナシルブロミドは、有機合成において有用なハロゲン化剤です。分子式C9H6BrF3Oで表され、特にフェナシル基導入反応において高い反応性を示します。トリフルオロメチル基の強力な電子吸引性により、求電子性が増大し、さまざまな求核試薬との反応が促進されます。この化合物は医薬品中間体や機能性材料の合成に応用可能で、高い純度と安定性が特徴です。取り扱いには適切な保護具が必要ですが、乾燥条件下で長期保存が可能な点も利点です。

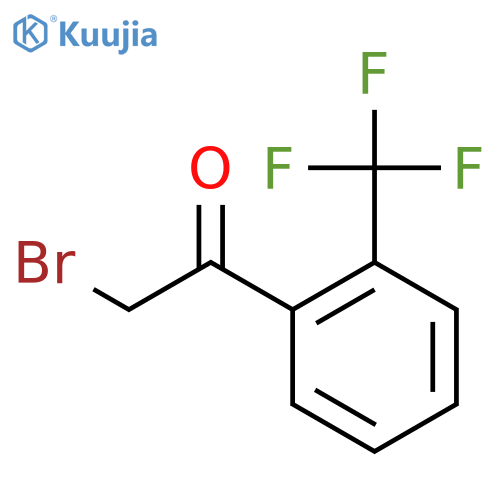

54109-16-9 structure

商品名:2-(Trifluoromethyl)phenacyl bromide

CAS番号:54109-16-9

MF:C9H6BrF3O

メガワット:267.042552471161

MDL:MFCD03094304

CID:841325

PubChem ID:253660608

2-(Trifluoromethyl)phenacyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone

- 2'-(TRIFLUOROMETHYL)PHENACYL BROMIDE

- 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE

- 2-Bromo-2'-(trifluoromethyl)acetophenone

- 2-(trifluoromethtl)phenacyl bromide

- 2-Bromo-1-(2-trifluoromethyl-phenyl)-ethanone

- 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone

- 2-Bromo-1-(2-trifluoromethylphenyl)ethanone

- 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one

- 2-BROMO-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANONE

- Ethanone, 2-bromo-1-[2-(trifluoromethyl)phenyl]-

- 2-trifluoromethyphenacyl bromide

- 2-trifluoromethylphenacyl bromide

- 2-trifluoromethyl phenac

- 2-(Trifluoromethyl)phenacyl bromide

-

- MDL: MFCD03094304

- インチ: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2

- InChIKey: KWZCBMKXNYOQAK-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 265.95500

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 215

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 密度みつど: 1.592±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 28.0 to 32.0 deg-C

- ふってん: 257.8±40.0 ºC (760 Torr),

- フラッシュポイント: 109.7±27.3 ºC,

- ようかいど: 極微溶性(0.21 g/l)(25ºC)、

- すいようせい: Slightly soluble in water.

- PSA: 17.07000

- LogP: 3.28300

2-(Trifluoromethyl)phenacyl bromide セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H290-H302+H312+H332-H314

- 警告文: P234-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:UN 1759

- 危険カテゴリコード: R34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- セキュリティ用語:S26;S36/37/39;S45

- 危険レベル:IRRITANT

- ちょぞうじょうけん:0-10°C

- リスク用語:R34

- 包装グループ:III

2-(Trifluoromethyl)phenacyl bromide 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-(Trifluoromethyl)phenacyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80276-0.05g |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one |

54109-16-9 | 95% | 0.05g |

$19.0 | 2023-02-12 | |

| eNovation Chemicals LLC | D297143-25g |

2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone |

54109-16-9 | 97% | 25g |

$700 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32032-1g |

2-Bromo-2'-(trifluoromethyl)acetophenone, 97% |

54109-16-9 | 97% | 1g |

¥2674.00 | 2023-03-09 | |

| Enamine | EN300-80276-1.0g |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one |

54109-16-9 | 95% | 1.0g |

$69.0 | 2023-02-12 | |

| eNovation Chemicals LLC | D520002-5g |

2-BroMo-1-[2-(trifluoroMethyl)phenyl]-1-ethanone |

54109-16-9 | 97% | 5g |

$695 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023911-1g |

2-(Trifluoromethyl)phenacyl bromide |

54109-16-9 | 97% | 1g |

¥178 | 2024-05-22 | |

| TRC | T895688-500mg |

2-(Trifluoromethyl)phenacyl Bromide |

54109-16-9 | 500mg |

$ 115.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4797-1g |

2-(Trifluoromethyl)phenacyl bromide |

54109-16-9 | 98.0%(GC) | 1g |

¥470.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DT544-200mg |

2-(Trifluoromethyl)phenacyl bromide |

54109-16-9 | 98% | 200mg |

172.0CNY | 2021-08-12 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023911-250mg |

2-(Trifluoromethyl)phenacyl bromide |

54109-16-9 | 97% | 250mg |

¥374 | 2024-05-22 |

2-(Trifluoromethyl)phenacyl bromide 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

54109-16-9 (2-(Trifluoromethyl)phenacyl bromide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54109-16-9)2-(Trifluoromethyl)phenacyl bromide

清らかである:99%/99%

はかる:5g/10g

価格 ($):182.0/318.0